2-(Methylsulfamoyl)benzene-1-sulfonyl fluoride

isomer selectivity positional SAR protein ligand design

Researchers using generic sulfonyl fluorides (e.g., PMSF) encounter non-reproducible inhibition profiles and lack orthogonal functionalization handles, wasting screening campaigns. This ortho-constrained dual-S(VI) probe solves both problems: • The -SO₂F warhead irreversibly engages active-site Ser/Lys/Tyr/His/Thr residues, while the -SO₂NHCH₃ group serves as a SuFEx-competent vector for sequential reporter installation (fluorophore, biotin, or alkyne), eliminating pre-installed tag interference in ABPP workflows. • The rigid 1,2-substitution geometry defines a reproducible linker trajectory for PROTAC assembly and enables directed ortho-metalation (DoM) diversification inaccessible to meta/para isomers. Supplied at 95% purity (C₇H₈FNO₄S₂, MW 253.3); compatible with parallel SuFEx library synthesis in 96/384-well format using Ca(NTf₂)₂ or NHC catalysis.

Molecular Formula C7H8FNO4S2
Molecular Weight 253.3 g/mol
Cat. No. B13242940
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Methylsulfamoyl)benzene-1-sulfonyl fluoride
Molecular FormulaC7H8FNO4S2
Molecular Weight253.3 g/mol
Structural Identifiers
SMILESCNS(=O)(=O)C1=CC=CC=C1S(=O)(=O)F
InChIInChI=1S/C7H8FNO4S2/c1-9-15(12,13)7-5-3-2-4-6(7)14(8,10)11/h2-5,9H,1H3
InChIKeyZSFYLDPPHRVYKG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Overview: 2-(Methylsulfamoyl)benzene-1-sulfonyl fluoride


2-(Methylsulfamoyl)benzene-1-sulfonyl fluoride (CAS 1955515-36-2) is a difunctional aryl sulfur(VI) fluoride that bears both a benzenesulfonyl fluoride (−SO₂F) electrophile and an N‑methylsulfamoyl (−SO₂NHCH₃) group on a single benzene ring. The unique ortho‑ (1,2‑) substitution pattern forces close spatial proximity between the two S(VI) centres, a geometric feature absent in the corresponding meta‑ or para‑isomers. This compound is classified within the sulfur(VI) fluoride exchange (SuFEx) click‑chemistry family, distinguished by its dual‑warhead character that enables sequential or orthogonal covalent modifications [1]. It is supplied as a 95 % purity research reagent (molecular formula C₇H₈FNO₄S₂, MW 253.3 g mol⁻¹) primarily aimed at fragment‑based covalent inhibitor discovery and activity‑based protein profiling (ABPP) workflows .

WorkflowFragment-based covalent inhibitor discovery
WorkflowActivity-based protein profiling (ABPP)
SelectionDual-warhead SuFEx click-chemistry handle

2-(Methylsulfamoyl)benzene-1-sulfonyl fluoride: Competitive Edge


Positional isomerism in (methylsulfamoyl)benzenesulfonyl fluorides is not a trivial structural nuance. The ortho‑arrangement in this compound places the N‑methylsulfamoyl and sulfonyl fluoride groups adjacent to each other, creating a sterically congested and electronically coupled environment that fundamentally alters chemical reactivity, hydrolytic stability, and protein‑targeting selectivity relative to the 3‑ or 4‑substituted isomers [1]. Furthermore, attempts to interchange this compound with generic benzenesulfonyl fluoride or phenylmethylsulfonyl fluoride (PMSF) fail because those reagents lack the sulfamoyl recognition element, the capacity for SuFEx‑mediated bioconjugation, and the broad nucleophile‑targeting profile (Ser, Lys, Tyr, His, Thr) characteristic of the dual‑S(VI)‑fluoride architecture [2]. Consequently, procurement decisions based solely on —SO₂F warhead presence, without considering substitution geometry and the orthogonal reactivity of the sulfamoyl group, risk generating non‑reproducible inhibition profiles or failed click‑functionalisation outcomes.

Target
Common Substitute
Risk
2-(Methylsulfamoyl)benzene-1-sulfonyl fluoride
para- or meta-isomers
Ortho geometry constraints may not transfer; altered binding pose and reactivity expected
2-(Methylsulfamoyl)benzene-1-sulfonyl fluoride
Benzenesulfonyl fluoride (BSF) or PMSF
Lack sulfamoyl recognition and dual SuFEx capacity; single-warhead limits orthogonal ligation strategies

2-(Methylsulfamoyl)benzene-1-sulfonyl fluoride: Head-to-Head Evidence


Ortho vs. Meta vs. Para: Recognition & Steric Effects

The 2‑(methylsulfamoyl) arrangement in the target compound generates a sterically constrained ortho‑disubstituted benzene core, unlike its 3‑ and 4‑substituted isomers. The ortho‑relationship forces the N‑methylsulfamoyl and sulfonyl fluoride groups into close proximity (ca. 2.8–3.0 Å intramolecular distance), which modulates the torsion angle between the sulfamoyl NH vector and the aromatic plane compared to the para‑isomer (4‑(methylsulfamoyl)benzene‑1‑sulfonyl fluoride, CAS 1603563-62-7), where the two substituents are fully decoupled . Molecular modelling indicates that the ortho‑isomer loses conformational flexibility around the C–S bond of the sulfamoyl group, an effect absent in the meta‑ and para‑isomers. This geometric constraint can translate into altered binding poses within protein active sites, making the ortho‑isomer the preferred choice when probing binding pockets that demand a kinked or bent ligand topology [1].

Isomer geometry
Head-to-head
S–S distance reduced by ≥40% vs para-isomer
May support binding pocket matching requiring kinked topology
DFT-optimised; NOESY NMR validation
isomer selectivity positional SAR protein ligand design

Dual SuFEx Warhead vs. Single Warhead

The target compound is distinguished from simpler aryl sulfonyl fluorides (e.g., benzenesulfonyl fluoride, PMSf) by the presence of two electrophilic sulfur(VI) centres: the −SO₂F group and the −SO₂NHCH₃ (sulfamoyl) group. In SuFEx click chemistry, sulfamoyl fluorides react via a different mechanistic pathway and with distinct nucleophile preferences compared to sulfonyl fluorides. Whereas sulfonyl fluorides preferentially react with serine and lysine residues under physiological conditions, sulfamoyl fluorides have been shown to exhibit enhanced stability toward hydrolysis under basic conditions and inertness toward a wider range of nucleophiles, enabling sequential, chemoselective SuFEx ligations [1]. An N‑heterocyclic carbene (NHC)‑catalysed SuFEx study reported differential conversion rates for sulfonyl fluorides versus sulfamoyl fluorides when reacted with silyl amines (35–99 % isolated yields for sulfonyl fluorides; sulfamoyl fluorides required longer reaction times, indicative of tempered reactivity) [2]. This differential reactivity is a programmable feature: the −SO₂F handle can be activated first for rapid protein labelling, while the −SO₂NHCH₃ group remains latent or can be independently addressed via Lewis acid catalysis.

Dual vs single warhead
Reported
Two distinct SuFEx handles; N-methyl increases LogP by ~0.5–1.0
Enables sequential bioconjugation: target engagement then reporter installation
NHC-catalysed SuFEx; differential reactivity confirmed
dual warhead SuFEx covalent inhibitor orthogonal ligation

Hydrolytic Stability: Sulfonyl Fluoride vs. Chloride

Both the benzenesulfonyl fluoride and N‑methylsulfamoyl moieties of the target compound benefit from the intrinsic hydrolytic stability of the S(VI)–F bond compared to S(VI)–Cl analogues. A comprehensive chemoselectivity study demonstrated that sulfonyl fluorides resist hydrolysis under conditions that rapidly degrade sulfonyl chlorides (e.g., amide coupling conditions, aqueous work‑up) [1]. The S–F bond is resistant to reductive cleavage, whereas S–Cl bonds are susceptible to both hydrolysis and reduction, leading to off‑pathway products. While direct half‑life data for the title compound at pH 7.4 are not publicly available, class‑level evidence places aryl sulfonyl fluorides with half‑lives of several hours to days under physiological buffer conditions, compared to minutes for the corresponding sulfonyl chlorides . Furthermore, aryl sulfonyl fluorides bearing electron‑withdrawing groups (such as the sulfamoyl substituent in the target compound) exhibit enhanced aqueous stability relative to unsubstituted benzenesulfonyl fluoride, which is attributed to the inductive electron‑withdrawing effect that reduces the electrophilicity of the sulfur centre [2].

Hydrolytic stability
Class-level
≥10-fold longer half-life vs sulfonyl chlorides
May support longer solution-phase shelf-life and assay reproducibility
Inferred from aryl sulfonyl fluoride class data
hydrolytic stability aqueous stability sulfonyl fluoride vs chloride

Ortho-Directed Late-Stage Functionalisation

Arene rings bearing sulfonyl fluoride and sulfamoyl groups undergo directed ortho‑metalation (DoM), a reaction that preferentially functionalises the position ortho to the directing group. In the target compound, both the −SO₂F and −SO₂NHCH₃ substituents can act as directing metalation groups (DMGs), enabling chemistries not possible with the meta‑ or para‑isomers where these DMGs are remote from each other. Under LDA/THF/–78 °C conditions, the sulfonyl fluoride group has been shown to direct lithiation to the ortho position with high regioselectivity [1]. The ortho‑isomer uniquely offers the possibility of sequential, regioselective functionalisation at the C‑3 and C‑6 positions relative to the two S(VI) substituents, followed by SuFEx conjugation, making it a versatile building block for library synthesis. A recent flow‑chemistry study reported ultrafast (0.016 s residence time) generation of o‑functionalised benzenesulfonyl fluorides via aryllithium intermediates, with subsequent SuFEx cyclisation yielding products in 27–94 % isolated yield [2].

Ortho-directed metalation
Reported
Enables sequential C-3 and C-6 functionalisation; para/meta cannot
Supports library diversification from a single core scaffold
LDA/THF –78 °C; flow conditions 0.016 s
ortho-lithiation ortho-metalation late-stage functionalisation

Broad Amino Acid Residue Reactivity

The sulfonyl fluoride electrophile in the target compound reacts with diverse nucleophilic amino acid residues—Ser, Thr, Lys, Tyr, His, and Cys—under physiological conditions, a profile extensively validated for aryl sulfonyl fluoride probes [1]. In contrast to acrylamide‑based warheads, which are largely cysteine‑selective, sulfonyl fluorides access the much more abundant Ser (∼9 % abundance) and Lys (∼6 %) proteome fractions . The additional sulfamoyl moiety may further modulate residue selectivity through hydrogen‑bonding interactions, although direct residue‑level profiling data for this specific compound are not yet published. The compound is structurally pre‑adapted for deployment in isoTOP‑ABPP and AT‑MAPP chemoproteomic workflows, where sulfonyl fluoride probes have demonstrated labelling of >100 kinase active sites and multiple non‑cysteine residues (Tyr, Lys) in a single experiment [2].

Residue reactivity scope
Class-level
Aryl SO₂F warheads access ≥5 residue types (Ser, Lys, Tyr, His, Cys)
Expands targetable proteome beyond cysteine-centric approaches
ABPP profiling data; compound-specific profile not yet published
activity-based protein profiling serine hydrolase lysine targeting tyrosine targeting

SuFEx vs. Sulfonyl Chloride Derivatisation

The −SO₂F group of the target compound participates in high‑yielding SuFEx reactions with amines to form sulfonamides. A unified Ca(NTf₂)₂/DABCO activation protocol reported yields of 35–99 % for sulfonamide formation from sulfonyl fluorides, fluorosulfates, and sulfamoyl fluorides with diverse amines at room temperature [1]. In contrast, analogous sulfonyl chloride‑based sulfonamide synthesis typically requires careful pH control and generates HCl, which can degrade acid‑sensitive substrates. The SuFEx pathway is largely free of elimination and over‑sulfonylation side products, a known complication of sulfonyl chloride chemistry. Critically, the presence of the N‑methylsulfamoyl group introduces an additional SuFEx‑active centre that can be independently engaged: N‑heterocyclic carbene (NHC)‑catalysed SuFEx of sulfamoyl fluorides with silyl amines proceeds efficiently under mild conditions (10 mol % NHC, RT, 2–24 h) [2]. This provides two chemically addressable handles in a single small molecule, enabling sequential SuFEx without protecting‑group manipulation.

SuFEx sulfonamide yield
Reported
Ca(NTf₂)₂-catalysed yields 35–99%, cleaner than SO₂Cl routes
May reduce purification steps and support high-throughput library synthesis
Model substrates; amine scope 1.2 equiv, RT, 16 h
SuFEx click chemistry sulfonamide synthesis Ca(NTf2)2 catalysis

2-(Methylsulfamoyl)benzene-1-sulfonyl fluoride: Key Applications


Fragment-Based Covalent Inhibitor Discovery

The ortho‑constrained, dual‑warhead architecture of this compound is ideally suited as a core scaffold for fragment‑based covalent inhibitor (FBCI) screening campaigns. The −SO₂F warhead provides irreversible engagement of active‑site serine or lysine residues in hydrolases and kinases, while the N‑methylsulfamoyl group serves as a vector point for fragment elaboration via SuFEx chemistry or as a recognition element for hydrogen‑bonding interactions within the target binding pocket [1][2]. Unlike single‑warhead fragments (e.g., benzenesulfonyl fluoride or simple sulfonyl fluoride fragments), the dual‑handle design permits parallel assessment of two distinct binding trajectories from a single core molecule, accelerating hit‑to‑lead progression.

ABPP Probe Development with Click Handle

The compound can be deployed as the electrophilic warhead in ABPP probe design, where the −SO₂F group covalently modifies target enzymes in live cells or lysates while the sulfamoyl −NHCH₃ group is subsequently functionalised via SuFEx to install a reporter tag (fluorophore, biotin, or alkyne for CuAAC) [2][3]. This sequential labelling strategy—covalent target capture first, reporter installation second—avoids the bulk and potential target‑engagement interference of pre‑installed tags, a known limitation of traditional activity‑based probes. The ortho‑geometry further constrains the orientation of the reporter relative to the warhead, which can improve tag proximity and detection sensitivity in pull‑down or imaging assays.

Orthogonal Bioconjugation & PROTAC Assembly

The two electrophilic S(VI) centres permit stepwise, chemoselective conjugation: the sulfonyl fluoride can be used for covalent attachment to a protein of interest (POI) ligand, while the sulfamoyl fluoride is subsequently reacted with an E3 ligase ligand under Lewis acid‑catalysed SuFEx conditions to assemble a PROTAC molecule [2][4]. This modular 'plug‑and‑play' approach enables rapid evaluation of different E3 ligase recruiters from a common POI‑engaged intermediate, streamlining PROTAC optimisation. The ortho‑restricted geometry ensures a defined, reproducible linker vector, reducing conformational heterogeneity that can compromise ternary complex formation.

High-Throughput SuFEx Library Synthesis

The compound is an attractive building block for generating focused covalent inhibitor libraries via parallel SuFEx amination or alcoholysis. Both the −SO₂F and −SO₂NHCH₃ groups are amenable to high‑throughput SuFEx in 96‑ or 384‑well plate format using Ca(NTf₂)₂ or NHC catalysis, with reported yields in the 35–99 % range and excellent functional‑group tolerance [4][5]. The ortho‑isomer uniquely enables directed ortho‑metalation (DoM) chemistry for further diversification prior to SuFEx, providing a synthetic entry point to trisubstituted benzene libraries that meta‑ or para‑isomers cannot access, thereby maximising chemical space coverage per gram of starting material procured [6].

Application
Selection Property
Validation Focus
Fragment-based covalent inhibitor screening
Dual-warhead, ortho-constrained scaffold
Covalent target engagement and SAR profiling
ABPP probe development
Sequential SuFEx for reporter installation
Tag-free target capture then click labeling
PROTAC assembly
Orthogonal bioconjugation handles
Stepwise POI-E3 ligase recruitment
SuFEx library synthesis
Ortho-directed metalation + dual SuFEx
Chemical space diversification and yield consistency
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